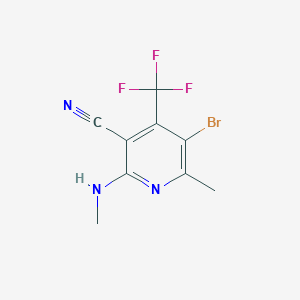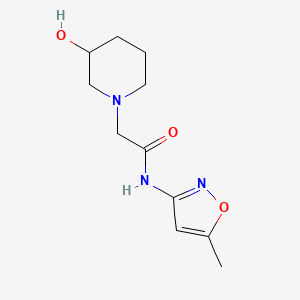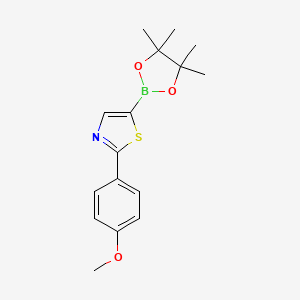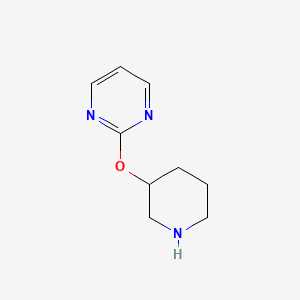![molecular formula C17H25N3O3 B1462948 N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine CAS No. 1252655-60-9](/img/structure/B1462948.png)
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
Vue d'ensemble
Description
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine, also known as N-((4-tert-butyl-2-piperazinyl)carbonyl)glycine, is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of glycine, a naturally occurring amino acid, and its structure is composed of a nitrogen-containing ring structure, a tert-butyl group, and a carboxylic acid group. N-((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been used in a variety of biochemical, physiological, and in vitro studies, and its unique properties make it an attractive molecule for further research.
Applications De Recherche Scientifique
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of proteins and peptides. It has also been used to study the interactions between proteins and peptides and various other molecules, such as small molecules, ions, and nucleic acids. Additionally, it has been used to study the interactions between proteins and peptides and other macromolecules, such as lipids and carbohydrates.
Mécanisme D'action
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been shown to interact with proteins and peptides through two mechanisms. The first mechanism is through hydrogen bonding, which occurs when the carboxylic acid group of the molecule forms a hydrogen bond with the peptide backbone. The second mechanism is through electrostatic interactions, which occur when the tert-butyl group of the molecule forms an electrostatic interaction with the peptide backbone.
Biochemical and Physiological Effects
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and peptides, and to affect their structure and dynamics. It has also been shown to interact with other biomolecules, such as small molecules, ions, and nucleic acids, and to affect their structure and function. Additionally, it has been shown to have an effect on the activity of enzymes, and to affect the transcription of genes.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable molecule, which makes it easier to work with in laboratory experiments. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, it is also a relatively non-specific molecule, which means that it may interact with a variety of different molecules and may not be as specific as other molecules.
Orientations Futures
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has many potential future directions for research. One potential direction is to further study the interactions between N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine and other biomolecules, such as small molecules, ions, and nucleic acids. Additionally, further research could be conducted to study the effects of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine on the activity of enzymes and the transcription of genes. Additionally, further research could be conducted to explore the potential therapeutic applications of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine, such as its potential use as a drug target. Finally, further research could be conducted to explore the potential applications of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-but
Propriétés
IUPAC Name |
2-[[4-(2-tert-butylphenyl)piperazine-1-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)13-6-4-5-7-14(13)19-8-10-20(11-9-19)16(23)18-12-15(21)22/h4-7H,8-12H2,1-3H3,(H,18,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIXHMBHKLDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

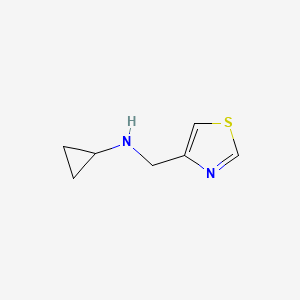
![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)
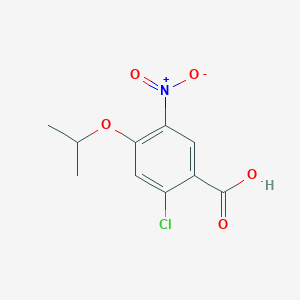
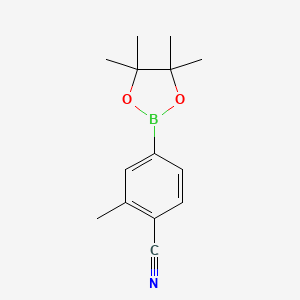
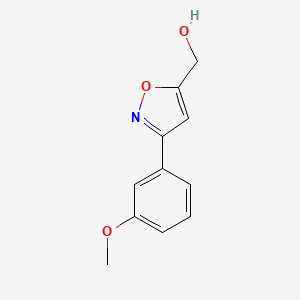
![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)
![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
